SKL2001

Overview

Description

SKL2001 is a small molecule agonist of the Wnt/β-catenin signaling pathway. It is known for its ability to disrupt the interaction between Axin and β-catenin, leading to the stabilization of intracellular β-catenin. This compound has shown potential in promoting osteoblastogenesis and suppressing adipocyte differentiation, making it a valuable tool in scientific research, particularly in the fields of cancer research and regenerative medicine .

Scientific Research Applications

SKL2001 has a wide range of applications in scientific research:

Cancer Research: This compound has shown potential in inhibiting the growth of cancer cells by activating the Wnt/β-catenin pathway

Regenerative Medicine: It promotes the differentiation of mesenchymal stem cells into osteoblasts, making it useful in bone regeneration studies

Cell Biology: This compound is used to study the Wnt/β-catenin signaling pathway and its role in various cellular processes

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of SKL2001 is the Wnt/β-catenin pathway . This pathway plays crucial roles in various cellular processes, including cell proliferation, differentiation, and fate determination .

Mode of Action

This compound acts as an agonist of the Wnt/β-catenin pathway . It disrupts the interaction between Axin and β-catenin , which is a critical step for the phosphorylation of β-catenin mediated by Casein Kinase 1 (CK1) and Glycogen Synthase Kinase-3β (GSK-3β) . This disruption leads to an increase in the intracellular β-catenin protein level and inhibits the phosphorylation of β-catenin at residues Ser33/37/Thr41 and Ser45 . These residues would mark β-catenin for proteasomal degradation .

Biochemical Pathways

The disruption of the Axin/β-catenin interaction by this compound affects the Wnt/β-catenin pathway . This pathway is essential for the differentiation of multiple cell types, including mesenchymal stem cells . The activation of this pathway by this compound promotes osteoblastogenesis and suppresses adipocyte differentiation .

Result of Action

The activation of the Wnt/β-catenin pathway by this compound has several molecular and cellular effects. It promotes osteoblastogenesis, suppresses adipocyte differentiation , and increases survivin, an inhibitor of apoptosis . In a Parkinson’s disease cell model, this compound was found to promote neuronal survival and functional recovery .

Biochemical Analysis

Biochemical Properties

SKL2001 interacts with key proteins in the Wnt/β-catenin pathway, specifically Axin and β-catenin . It disrupts the Axin/β-catenin interaction, which is a critical step for CK1- and GSK-3β-mediated phosphorylation of β-catenin .

Cellular Effects

This compound has been shown to influence cell function by increasing the intracellular β-catenin protein level and inhibiting the phosphorylation of β-catenin . It promotes osteoblastogenesis and suppresses adipocyte differentiation .

Molecular Mechanism

The molecular mechanism of this compound involves the disruption of the Axin/β-catenin interaction, which increases the stability of β-catenin within the cell . This disruption prevents the phosphorylation and subsequent degradation of β-catenin, thereby upregulating β-catenin responsive transcription .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound are limited, it has been shown to have a significant impact on cellular function over time. For instance, this compound-treated cells resumed cell cycle progression and proliferated in the this compound-free medium .

Metabolic Pathways

This compound is involved in the Wnt/β-catenin signaling pathway . It disrupts the Axin/β-catenin interaction, which is a critical step in this pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SKL2001 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:

Formation of the core structure: This involves the reaction of furan-2-carboxylic acid with appropriate reagents to form the core structure.

Functional group modifications:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

SKL2001 primarily undergoes interactions that affect the Wnt/β-catenin signaling pathway. The key reactions include:

Disruption of Axin/β-catenin interaction: This is a critical step for the stabilization of β-catenin.

Inhibition of β-catenin phosphorylation: this compound inhibits the phosphorylation of β-catenin at specific residues, preventing its degradation.

Common Reagents and Conditions

Reagents: Common reagents used in the synthesis and reactions involving this compound include furan-2-carboxylic acid, imidazole, and oxazole derivatives.

Conditions: Typical reaction conditions involve moderate temperatures and the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol

Major Products

The major product of the reactions involving this compound is the stabilized form of β-catenin, which plays a crucial role in the activation of the Wnt/β-catenin signaling pathway .

Comparison with Similar Compounds

Similar Compounds

IWR-1: An inhibitor of the Wnt/β-catenin pathway.

XAV939: Another inhibitor that promotes the degradation of β-catenin.

BIO: A glycogen synthase kinase-3 inhibitor that stabilizes β-catenin.

Uniqueness of SKL2001

Unlike the inhibitors mentioned above, this compound is an agonist of the Wnt/β-catenin pathway. Its unique ability to disrupt the Axin/β-catenin interaction and stabilize β-catenin sets it apart from other compounds that target the same pathway .

Properties

IUPAC Name |

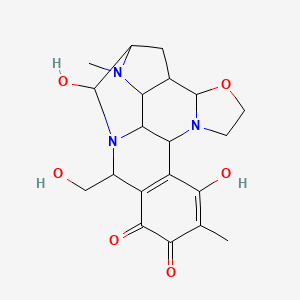

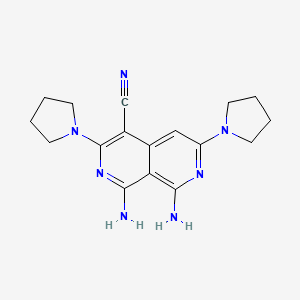

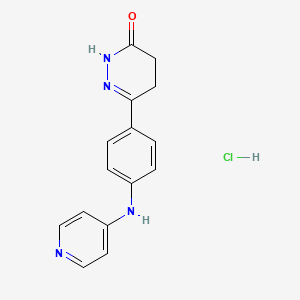

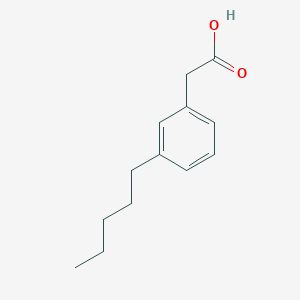

5-(furan-2-yl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O3/c19-14(16-4-2-6-18-7-5-15-10-18)11-9-13(21-17-11)12-3-1-8-20-12/h1,3,5,7-10H,2,4,6H2,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXINDBPUDNMPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=NO2)C(=O)NCCCN3C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is SKL2001, and what is its primary mechanism of action?

A1: this compound, also known as 5-(furan-2-yl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide, is a small molecule agonist of the Wnt/β-catenin signaling pathway. It exerts its effects by stabilizing β-catenin, preventing its degradation, and promoting its nuclear translocation. This, in turn, activates the transcription of Wnt target genes, influencing various cellular processes like proliferation, differentiation, and apoptosis.

Q2: How does this compound's activation of the Wnt/β-catenin pathway differ from that of natural Wnt ligands?

A2: Unlike natural Wnt ligands that bind to cell surface receptors, this compound acts intracellularly, directly targeting the destruction complex responsible for β-catenin degradation. This bypasses the need for receptor activation and allows for more precise control over pathway activation.

Q3: What is the role of the Wnt/β-catenin pathway in cellular processes, and how does this compound modulation impact these processes?

A3: The Wnt/β-catenin pathway plays a crucial role in embryonic development, cell fate determination, tissue homeostasis, and regeneration. [] this compound, by activating this pathway, can promote cell proliferation, differentiation, and survival in various cell types, making it a potential therapeutic target for diseases like cancer, osteoporosis, and neurodegenerative disorders. [, , ]

Q4: Can you provide specific examples of how this compound impacts cellular processes in different disease models?

A4: Certainly. In a rat model of acute pancreatitis, this compound administration reduced pancreatic and intestinal damage by inhibiting cell apoptosis and inflammatory cytokine release. [] In another study, this compound promoted the differentiation of human Wharton's jelly mesenchymal stem cells into SOX17-expressing cells, suggesting its potential in cell replacement therapy for diabetes. []

Q5: What are the potential limitations of using this compound as a therapeutic agent?

A5: While promising, this compound's therapeutic use is limited by potential off-target effects and the complexity of the Wnt/β-catenin pathway. Uncontrolled activation of this pathway is linked to cancer development, highlighting the need for precise dosing and targeted delivery strategies. [, ]

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C13H14N4O3, and its molecular weight is 274.27 g/mol.

Q7: Is there any information available on the spectroscopic data of this compound?

A7: Unfortunately, the provided research abstracts do not include specific information on spectroscopic data like NMR or IR for this compound.

Q8: Have there been any studies exploring the structure-activity relationship (SAR) of this compound?

A8: While the provided abstracts don't elaborate on specific SAR studies, research indicates that modifications to the furan ring and imidazole ring of this compound can significantly impact its potency and selectivity. [] Further research is needed to fully understand the relationship between its structure and biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]piperidine](/img/structure/B1681730.png)

![N-[2,6-bis(phenylsulfanyl)pyridin-3-yl]-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B1681741.png)